2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid
Overview
Description
2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is a heterocyclic organic compound that features a benzoxazine ring system
Mechanism of Action
Target of Action
The primary targets of 2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid are currently unknown
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific functional groups present in the compound. For instance, the nitro group could potentially undergo reduction reactions, while the acetic acid moiety could participate in reactions involving carboxylic acids .
Cellular Effects
The effects of this compound on cells would likely depend on its biochemical properties and interactions. It could potentially influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Specific effects would need to be determined through experimental studies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound could potentially change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function would need to be considered. These aspects could be studied in vitro or in vivo .
Dosage Effects in Animal Models
In animal models, the effects of this compound could potentially vary with different dosages. Studies could be conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound would likely involve enzymes and cofactors that can interact with the compound’s functional groups. The compound could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on factors such as its solubility and the presence of specific transporters or binding proteins. It could potentially affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound would depend on factors such as its physicochemical properties and any targeting signals or post-translational modifications. These could direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid typically involves the reaction of 2-aminophenol with 2-bromoalkanoates in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction proceeds through an O-alkylation step to form an acyclic intermediate, which subsequently undergoes an intramolecular amidation reaction to yield the desired benzoxazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzoxazine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: Depending on the electrophile used, various substituted benzoxazine derivatives can be formed.
Scientific Research Applications
2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid: This compound shares a similar benzoxazine ring but differs in the position of the acetic acid group.
N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]-2-pyrrolidinecarboxylate: This derivative has additional functional groups that confer different chemical properties.
Properties
IUPAC Name |
2-(6-nitro-3-oxo-1,4-benzoxazin-4-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O6/c13-9-5-18-8-2-1-6(12(16)17)3-7(8)11(9)4-10(14)15/h1-3H,4-5H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZJXMCGQRZVLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)[N+](=O)[O-])CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501191815 | |
Record name | 2,3-Dihydro-6-nitro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501191815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869464-86-8 | |
Record name | 2,3-Dihydro-6-nitro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869464-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-6-nitro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501191815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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